1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators. It has also been shown to activate the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. It has also been found to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a unique chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Scientific Research Applications
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO2/c1-29-25-12-7-21(17-26(25)30-19-20-5-3-2-4-6-20)18-28-15-13-23(14-16-28)22-8-10-24(27)11-9-22/h2-13,17H,14-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRBSIRKSQHOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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